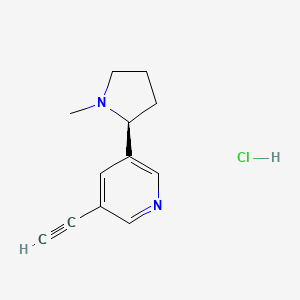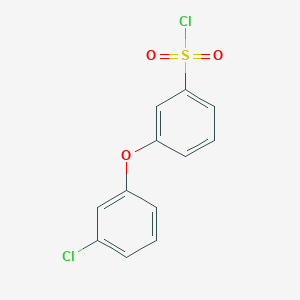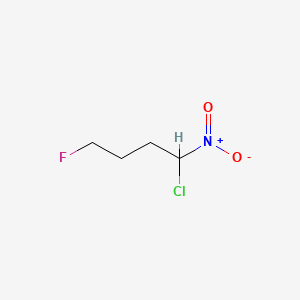
1-Chloro-4-fluoro-1-nitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-fluoro-1-nitrobutane is an organic compound with the molecular formula C4H7ClFNO2 It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to a butane chain that also contains chlorine and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-fluorobutane using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-fluoro-1-nitrobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of 1-chloro-4-fluoro-1-aminobutane.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-fluoro-1-nitrobutane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-fluoro-1-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
1-Fluorobutane: Similar in structure but lacks the nitro and chlorine groups, resulting in different chemical properties and reactivity.
1-Chlorobutane: Contains a chlorine atom but lacks the fluorine and nitro groups, leading to different applications and reactivity.
1-Nitrobutane: Contains a nitro group but lacks the chlorine and fluorine atoms, resulting in different chemical behavior.
Uniqueness: 1-Chloro-4-fluoro-1-nitrobutane is unique due to the presence of all three substituents (chlorine, fluorine, and nitro) on the butane chain. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
63732-17-2 |
|---|---|
Fórmula molecular |
C4H7ClFNO2 |
Peso molecular |
155.55 g/mol |
Nombre IUPAC |
1-chloro-4-fluoro-1-nitrobutane |
InChI |
InChI=1S/C4H7ClFNO2/c5-4(7(8)9)2-1-3-6/h4H,1-3H2 |
Clave InChI |
SOHRFVDFMDQUNT-UHFFFAOYSA-N |
SMILES canónico |
C(CC([N+](=O)[O-])Cl)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)

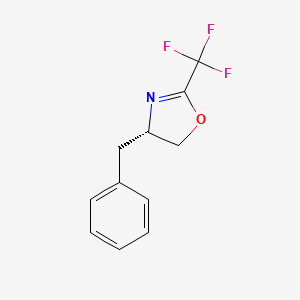
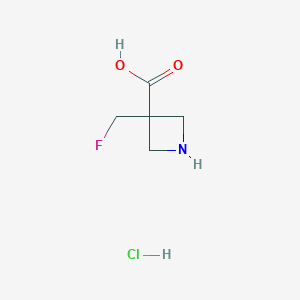
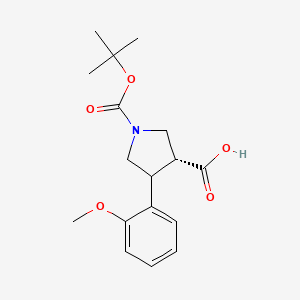

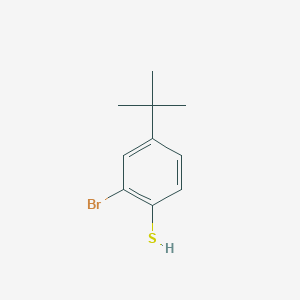
![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
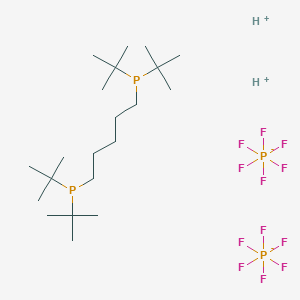
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)

